molecular formula C13H8Br2N2O3 B12466476 N-(2,4-dibromophenyl)-2-nitrobenzamide

N-(2,4-dibromophenyl)-2-nitrobenzamide

Cat. No.: B12466476
M. Wt: 400.02 g/mol
InChI Key: SVCZCTMXJPCZKJ-UHFFFAOYSA-N
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Description

N-(2,4-dibromophenyl)-2-nitrobenzamide: is an organic compound that features a benzamide core substituted with bromine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dibromophenyl)-2-nitrobenzamide typically involves the reaction of 2,4-dibromoaniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dibromophenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines, thiols, in solvents such as ethanol or dimethylformamide.

    Cyclization: Catalysts like Lewis acids, in solvents like toluene or dichloromethane.

Major Products:

    Reduction: 2-amino-N-(2,4-dibromophenyl)benzamide.

    Substitution: N-(2,4-dibromophenyl)-2-substituted benzamides.

    Cyclization: Various heterocyclic compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: N-(2,4-dibromophenyl)-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: Its ability to form heterocyclic structures is of interest for designing molecules with biological activity .

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its bromine and nitro substituents provide sites for further functionalization, making it a versatile precursor.

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)-2-nitrobenzamide and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atoms can participate in halogen bonding interactions with proteins .

Comparison with Similar Compounds

  • N-(2,4-dibromophenyl)acetamide
  • N-(2,4-dibromophenyl)-2,2-diphenylacetamide
  • N-(2,4-dibromophenyl)-2-furamide

Comparison: N-(2,4-dibromophenyl)-2-nitrobenzamide is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for functionalization. Compared to similar compounds, it offers a broader range of chemical transformations and applications, particularly in the synthesis of heterocyclic structures and advanced materials .

Properties

Molecular Formula

C13H8Br2N2O3

Molecular Weight

400.02 g/mol

IUPAC Name

N-(2,4-dibromophenyl)-2-nitrobenzamide

InChI

InChI=1S/C13H8Br2N2O3/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18)

InChI Key

SVCZCTMXJPCZKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)Br)[N+](=O)[O-]

Origin of Product

United States

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